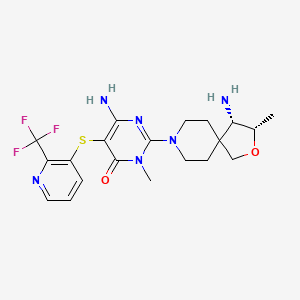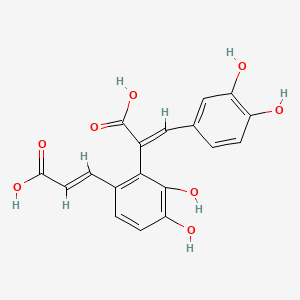
SMND-309
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
SMND-309 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Neuroprotektion: this compound zeigt neuroprotektive Wirkungen in kultivierten Neuronen und in Tiermodellen der zerebralen Ischämie.
Entzündungshemmende Wirkungen: This compound hemmt die pulmonale Entzündung und reduziert die Anhäufung von M2-Makrophagen, wodurch die Kollagenablagerung und die Lungenschädigung in Modellen chronischer intermittierender Hypoxie gelindert werden
Wirkmechanismus
Der Wirkmechanismus von this compound umfasst mehrere molekulare Ziele und Signalwege:
Neuroprotektion: This compound aktiviert den PI3K/Akt/CREB-Signalweg, fördert das Überleben von Neuronen und reduziert die Apoptose in neuronalen Zellen.
Entzündungshemmende Wirkungen: This compound hemmt die Aktivierung des NF-κB-Signalwegs, reduziert die Expression von proinflammatorischen Faktoren wie TNF-α und IL-6 und verringert die Anhäufung von M2-Makrophagen
Wirkmechanismus
Target of Action
SMND-309, also known as CS-0559, is a metabolite of salvianolic acid B . It exhibits neuroprotective effects in cultured neurons and in permanent middle cerebral artery occlusion rats
Mode of Action
This compound interacts with its targets to provide significant neuroprotective effects against cerebral ischemia and reperfusion injury . It mitigates the effects of ischemia and reperfusion injury on the brain by decreasing the infract volume, improving neurological function, increasing the survival of neurons .
Biochemical Pathways
This compound affects several biochemical pathways. It increases the levels of erythropoietin (EPO), erythropoietin receptor (EPOR), phosphorylated JAK2 (P-JAK2), phosphorylated STAT3 (P-STAT3), VEGF and VEGF receptor 2 (Flk-1) in the brain . These changes promote angiogenesis, which is the formation of new blood vessels .
Result of Action
This compound treatment attenuates apoptosis and ameliorates mitochondrial energy metabolism in rat cortical neurons . It increases cell survival rate, mitochondrial antioxidant enzyme activities, mitochondrial respiratory enzymes activities, mitochondrial respiratory control ratio and the adenosine triphosphate content . It also decreases mitochondrial malondialdehyde content, lactate dehydrogenase release, intracellular Ca level and caspase-3 activity in a concentration-dependent manner .
Action Environment
The action of this compound is influenced by environmental factors such as oxygen and glucose levels. For instance, this compound has shown protective effects against rat cortical neuron damage induced by oxygen-glucose deprivation . .
Biochemische Analyse
Biochemical Properties
SMND-309 plays a crucial role in various biochemical reactions. It has been shown to interact with several key enzymes and proteins, including superoxide dismutase, catalase, and glutathione peroxidase. These interactions enhance the activities of these antioxidant enzymes, thereby reducing oxidative stress within cells . Additionally, this compound interacts with proteins involved in apoptosis regulation, such as Bcl-2 and Bax, promoting cell survival and reducing apoptosis .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it has been demonstrated to enhance cell viability and reduce apoptosis by activating the PI3K/Akt/CREB signaling pathway . This activation leads to increased expression of brain-derived neurotrophic factor, which supports neuron survival and function . In cardiomyocytes, this compound reduces oxidative stress and apoptosis, thereby protecting against myocardial infarction . Furthermore, it has been shown to improve mitochondrial energy metabolism in rat cortical neurons, enhancing cell survival and function .
Molecular Mechanism
The molecular mechanism of this compound involves several key pathways. It exerts its effects primarily through the activation of the PI3K/Akt/CREB signaling pathway, which promotes cell survival and reduces apoptosis . This compound also interacts with antioxidant enzymes, enhancing their activities and reducing oxidative stress . Additionally, it modulates the expression of apoptosis-related proteins, increasing the levels of anti-apoptotic proteins like Bcl-2 and decreasing pro-apoptotic proteins like Bax .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and retains its protective effects over extended periods . In vitro studies have demonstrated that this compound can maintain its neuroprotective effects for up to 24 hours after treatment . In vivo studies have shown that this compound can provide long-term protection against myocardial infarction and cerebral ischemia when administered over several weeks .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that lower doses of this compound (2.5-10 mg/kg) are effective in reducing oxidative stress and apoptosis in both neuronal and cardiac cells . Higher doses may lead to adverse effects, including potential toxicity . It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as superoxide dismutase, catalase, and glutathione peroxidase, enhancing their activities and reducing oxidative stress . Additionally, this compound has been shown to modulate mitochondrial energy metabolism, improving the activities of mitochondrial respiratory enzymes and increasing adenosine triphosphate content . These interactions contribute to its overall protective effects on cells.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It has been shown to cross the blood-brain barrier and accumulate in the brain, where it exerts its neuroprotective effects . Additionally, this compound is distributed to the heart and other tissues, where it provides cardioprotective benefits . The compound’s interactions with transporters and binding proteins facilitate its distribution and localization within specific tissues.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Studies have shown that this compound localizes to mitochondria, where it enhances mitochondrial energy metabolism and reduces oxidative stress . Additionally, this compound has been observed to interact with nuclear proteins, modulating gene expression and promoting cell survival . These localization patterns are essential for the compound’s protective effects on cells.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von SMND-309 umfasst mehrere Schlüsselschritte, darunter die Umwandlung von Aryl-Aldehyd in Aryl-Essigsäure, die Perkin-Kondensation und die Heck-Kupplung zur Konstruktion von α,β-ungesättigten Estern . Der detaillierte Syntheseweg ist wie folgt:
Umwandlung von Aryl-Aldehyd in Aryl-Essigsäure: Dieser Schritt beinhaltet die Reaktion von Aryl-Aldehyd mit einem geeigneten Reagenz zur Bildung von Aryl-Essigsäure.
Perkin-Kondensation: Die Aryl-Essigsäure unterliegt einer Perkin-Kondensation mit einem weiteren aromatischen Aldehyd, um ein Zimtsäure-Derivat zu bilden.
Heck-Kupplung: Der letzte Schritt beinhaltet eine Heck-Kupplung zur Konstruktion des α,β-ungesättigten Esters, was zur Bildung von this compound führt.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für this compound sind nicht umfassend dokumentiert. Der oben erwähnte Syntheseweg kann für die industrielle Produktion mit geeigneter Optimierung der Reaktionsbedingungen und Reinigungsverfahren hochskaliert werden .
Analyse Chemischer Reaktionen
Arten von Reaktionen
SMND-309 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen biologischen Aktivitäten umwandeln.
Substitution: Substitutionsreaktionen können verschiedene funktionelle Gruppen in das this compound-Molekül einführen, was möglicherweise seine biologischen Eigenschaften verändert.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils möglicherweise einzigartige biologische Aktivitäten aufweisen .
Vergleich Mit ähnlichen Verbindungen
SMND-309 ist ein Derivat der Salvianolsäure B und weist einige Ähnlichkeiten mit anderen Verbindungen auf, die aus Salvia miltiorrhiza gewonnen werden. Es zeigt eine deutlich höhere Potenz im Vergleich zu Salvianolsäure B in Bezug auf neuroprotektive und kardioprotektive Wirkungen . Ähnliche Verbindungen umfassen:
Salvianolsäure B: Die Muttersubstanz von this compound, bekannt für ihre kardioprotektiven und neuroprotektiven Eigenschaften.
Salvianolsäure A: Ein weiteres Derivat von Salvia miltiorrhiza mit ähnlichen biologischen Aktivitäten.
Tanshinon IIA: Eine Diterpen-Chinon-Verbindung aus Salvia miltiorrhiza mit kardioprotektiven und entzündungshemmenden Wirkungen
Zusammenfassend lässt sich sagen, dass this compound eine vielversprechende Verbindung mit vielfältigen biologischen Aktivitäten und einem erheblichen Potenzial für therapeutische Anwendungen in der Neuroprotektion, Kardioprotektion und entzündungshemmenden Behandlungen ist.
Eigenschaften
IUPAC Name |
(E)-2-[6-[(E)-2-carboxyethenyl]-2,3-dihydroxyphenyl]-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHRXWZJURTMHG-ACIWFXKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C(\C2=C(C=CC(=C2O)O)/C=C/C(=O)O)/C(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50669469 | |
| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065559-56-9 | |
| Record name | (2E)-2-{6-[(E)-2-Carboxyethenyl]-2,3-dihydroxyphenyl}-3-(3,4-dihydroxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50669469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



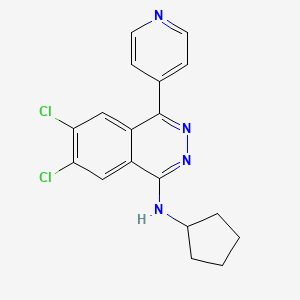
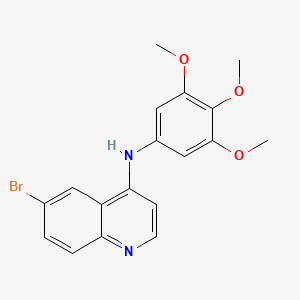
![(3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-hydroxy-5-methylhexan-2-yl]-3,10,13-trimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B610815.png)
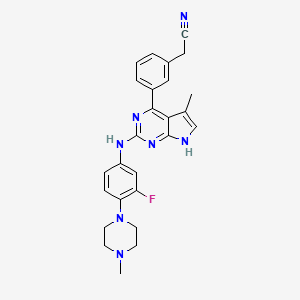
![2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide](/img/structure/B610819.png)

![6-amino-4-[3-(hydroxymethyl)-5-phenylphenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B610824.png)
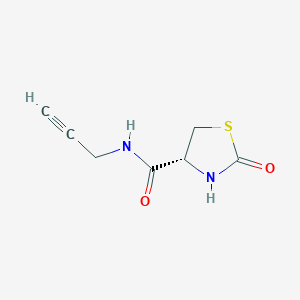
![4-(2-Chlorobenzyl)-1-(2-hydroxy-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B610826.png)
